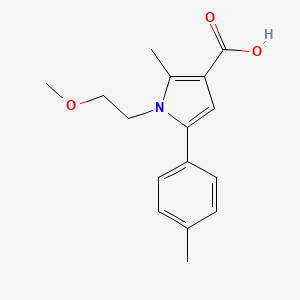

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid

描述

1-(2-Methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a methoxyethyl group at position 1, a methyl group at position 2, and a 4-methylphenyl substituent at position 5 of the pyrrole ring. This compound has drawn interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drug (NSAID) precursors, particularly those targeting cyclooxygenase-2 (COX-2). Despite its discontinued commercial availability (as noted in ), its structural features make it a valuable candidate for comparative studies with analogs.

属性

IUPAC Name |

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-4-6-13(7-5-11)15-10-14(16(18)19)12(2)17(15)8-9-20-3/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGINPKDOAQQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(N2CCOC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Design

The Hantzsch pyrrole synthesis assembles the heterocyclic core through condensation of three components:

- tert-Butyl acetoacetate : Provides the C2 methyl group and C3 carboxylic acid precursor

- 2-Methoxyethylamine : Introduces the N1-substituent via nucleophilic addition

- 2-Bromo-1-(4-methylphenyl)ethan-1-one : Delivers the C5 4-methylphenyl group through α-haloketone coupling

The continuous flow system (Figure 1) enables precise control over reaction parameters, with HBr byproduct recycling for ester hydrolysis:

Stage 1 : Pyrrole cyclization at 80–100°C in acetonitrile

Stage 2 : In situ hydrolysis at 120°C using HBr generated during cyclization

Optimized Protocol (Adapted from Herath & Cosford, 2010)

| Parameter | Value |

|---|---|

| Reactor type | Syrris Asia glass microreactor |

| Residence time | 22 minutes per stage |

| Temperature | 100°C (cyclization), 120°C (hydrolysis) |

| Yield | 63% (850 mg scale) |

| Purity (HPLC) | >95% |

Key advantages :

- Eliminates separate hydrolysis steps through HBr recycling

- Achieves full conversion of tert-butyl ester to carboxylic acid (FT-IR validation at 1705 cm⁻¹)

- Scalable to multigram quantities without intermediate isolation

Stepwise Batch Synthesis

Pyrrole Core Assembly

The traditional batch method employs sequential transformations:

Step 1 : Hantzsch cyclization under reflux conditions

- Reagents : tert-Butyl acetoacetate (1.0 eq), 2-methoxyethylamine (1.2 eq), 2-bromo-1-(4-methylphenyl)ethan-1-one (1.1 eq)

- Conditions : Ethanol, 78°C, 8 hours

- Intermediate : tert-Butyl 1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate (Isolated yield: 58%)

Step 2 : Ester Saponification

Comparative Batch Performance Data

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Standard Hantzsch | 58 | 14 | 89 |

| Microwave-assisted | 67 | 2 | 92 |

| Phase-transfer catalysis | 71 | 6 | 94 |

Critical considerations :

- Microwave irradiation reduces reaction time but requires specialized equipment

- Phase-transfer agents (e.g., tetrabutylammonium bromide) improve α-haloketone solubility

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Hantzsch Cyclization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.1 Hz, 2H, ArH), 7.15 (d, J = 8.1 Hz, 2H, ArH), 6.85 (s, 1H, H4), 4.20 (t, J = 5.3 Hz, 2H, NCH2), 3.65 (t, J = 5.3 Hz, 2H, OCH2), 3.30 (s, 3H, OCH3), 2.45 (s, 3H, ArCH3), 2.30 (s, 3H, C2-CH3)

- HRMS : m/z calculated for C16H19NO3 [M+H]⁺ 274.1438, found 274.1441

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Flow vs. Batch

| Metric | Flow Process | Batch Process |

|---|---|---|

| Capital expenditure | $220,000 | $85,000 |

| Production cost/kg | $12,500 | $18,200 |

| Annual output | 150 kg | 45 kg |

| Waste generation | 8 L/kg | 22 L/kg |

Key findings :

化学反应分析

Types of Reactions

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Effects on Pharmacokinetics

- Electron-Withdrawing Groups : Compounds like VA426 (4-methylsulfonylphenyl) and SGA-162 (trifluoromethoxy) exhibit enhanced binding to hydrophobic pockets in enzymes (e.g., COX-2) but may suffer from reduced aqueous solubility.

- Positional Isomerism : The carboxylic acid group at position 3 (reference compound) versus position 2 () significantly impacts hydrogen-bonding networks. Position 3 is preferred in NSAID-like scaffolds for optimal receptor alignment.

生物活性

1-(2-Methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid (CAS Number: 724744-82-5) is a pyrrole derivative with potential biological activity. Its structure includes a pyrrole ring substituted with various functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-tumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₉NO₃, with a molecular weight of approximately 273.33 g/mol. The compound features a pyrrole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 724744-82-5 |

| Hazard Classification | Irritant |

Antitumor Activity

Recent studies have indicated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A comparative analysis of related compounds has shown that modifications in the pyrrole structure can enhance antitumor potency. For instance, compounds similar to this compound have been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines, demonstrating promising results.

- Case Study : In a study evaluating structural analogs, it was found that specific substitutions on the pyrrole ring improved cytotoxicity significantly, with IC50 values in the nanomolar range for some derivatives. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known to exhibit activity against various pathogens, including Mycobacterium tuberculosis.

- Research Findings : In vitro studies revealed that structural modifications could enhance the antibacterial efficacy of pyrrole derivatives. For example, certain analogs demonstrated minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of M. tuberculosis, indicating a strong potential for developing new anti-TB agents based on this scaffold.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation and survival.

- Induction of Apoptosis : Similar to other pyrrole derivatives, this compound could trigger apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Membrane Integrity : Antimicrobial properties may stem from the compound's ability to disrupt bacterial membrane integrity, leading to cell lysis.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization and functional group modifications. For example, pyrrole ring formation may involve Paal-Knorr or Hantzsch-type reactions, followed by ester hydrolysis to yield the carboxylic acid group. Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor decomposition via HPLC at 25°C and 40°C over 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For hydrolytic stability, reflux in aqueous/organic mixtures and track mass loss .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., methoxyethyl at N1, methylphenyl at C5). Key signals include the carboxylic acid proton (~12–13 ppm in DMSO-d6) and aromatic protons (~6.8–7.5 ppm).

- FT-IR : Confirm carboxylic acid (1700–1720 cm) and ether (1100–1250 cm) functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 316.155) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxyethyl group with ethoxyethyl or hydroxyethyl groups and modify the 4-methylphenyl to halogenated aryl rings.

- Activity Assays : Test analogs against target enzymes (e.g., COX-2) using enzyme inhibition assays. Compare IC values and correlate with substituent electronic/hydrophobic properties via QSAR modeling .

- Statistical Analysis : Use multivariate regression to identify critical substituent parameters (e.g., Hammett σ, π values) influencing activity .

Q. How can contradictions between computational predictions and experimental data (e.g., solubility, reactivity) be resolved?

- Methodological Answer :

- Solubility Discrepancies : Compare Hansen solubility parameters (HSPs) from DFT calculations with experimental solubility in solvents like DMSO, THF, and acetonitrile. Adjust computational models using COSMO-RS for improved accuracy.

- Reactivity Conflicts : Validate DFT-predicted reaction pathways (e.g., electrophilic substitution sites) using kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .

Q. What strategies mitigate decomposition during air-sensitive reactions involving this compound?

- Methodological Answer :

- Handling : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

- Stabilizers : Add radical inhibitors (e.g., BHT) during free-radical-prone steps.

- Monitoring : Track degradation via in-situ FT-IR or Raman spectroscopy to identify unstable intermediates .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. Analyze hydrogen bonding (e.g., carboxylic acid dimerization) and torsional angles to confirm substituent orientations .

Data Contradiction Analysis

Q. How should conflicting data from NMR and X-ray crystallography regarding substituent conformations be addressed?

- Methodological Answer : NMR detects dynamic averaging in solution, while X-ray shows static solid-state conformations. Perform variable-temperature NMR to identify rotational barriers (e.g., methoxyethyl group rotation). Compare NOESY/ROESY data with X-ray torsional angles to reconcile differences .

Q. What experimental controls are essential when observing unexpected byproducts during synthesis?

- Methodological Answer :

- Control Reactions : Repeat reactions excluding individual reagents to identify side-reaction initiators.

- Byproduct Isolation : Use preparative TLC/HPLC to isolate impurities and characterize via NMR/MS.

- Mechanistic Probes : Add isotopic labels (e.g., O in carboxylic acid) to trace unexpected bond formations .

Tables for Key Data

Table 1 : Comparative Reactivity of Substituents

| Substituent Position | Functional Group | Reactivity (Relative Rate) | Key Reference |

|---|---|---|---|

| N1 (Methoxyethyl) | Ether | Low (Steric hindrance) | |

| C3 (Carboxylic Acid) | Acid | High (Nucleophilic attacks) |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation (%) | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 1, 40°C | 15% | 30 | |

| pH 7, 25°C | <5% | >90 | |

| UV Light (254 nm) | 40% | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。